molecular formula C6H9ClO5 B8447530 Chloromethyl (1,3-dioxan-5-yl) carbonate

Chloromethyl (1,3-dioxan-5-yl) carbonate

Cat. No.: B8447530
M. Wt: 196.58 g/mol
InChI Key: NQHLAHOCZIBRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl (1,3-dioxan-5-yl) carbonate is a carbonate ester featuring a chloromethyl group and a 1,3-dioxane ring. These compounds are critical intermediates in pharmaceutical synthesis and functional materials, often valued for their reactivity and stability in diverse chemical environments .

Properties

Molecular Formula

C6H9ClO5

Molecular Weight

196.58 g/mol

IUPAC Name

chloromethyl 1,3-dioxan-5-yl carbonate

InChI

InChI=1S/C6H9ClO5/c7-3-11-6(8)12-5-1-9-4-10-2-5/h5H,1-4H2

InChI Key

NQHLAHOCZIBRMY-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)OC(=O)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a) Chloromethyl Isopropyl Carbonate (CAS 35180-01-9)

  • Structure : Features a chloromethyl group linked to an isopropyl carbonate moiety (C₅H₉ClO₃).
  • Applications: Widely used in synthesizing Tenofovir, an antiviral drug for HIV/hepatitis B .
  • Reactivity: Reacts with alcohols or amines under mild conditions, mediated by catalysts like dimethylamino pyridine (DMAP) .

b) [4-(1,3,2-Dioxolan-5-yl)benzyl ((5-Methyl-2-styryl-1,3-dioxan-5-yl) Methyl) Carbonate (QCA)

  • Structure: Contains a 1,3-dioxane ring and a quinone methide group.
  • Applications : Acts as a reactive oxygen species (ROS)-responsive drug delivery vehicle, enabling controlled release in therapeutic applications .

c) Sevelamer Carbonate

  • Structure : A polymeric carbonate derived from (chloromethyl)oxirane and 2-propen-1-amine.
  • Applications : Phosphate binder for chronic kidney disease patients, highlighting the biomedical versatility of carbonate derivatives .

Key Observations :

  • Solvent Effects: Reactions in 1,4-dioxane generally yield higher efficiency compared to 1-butanol, particularly for α,α-dimethyl-substituted esters .
  • Catalysts : DMAP enhances nucleophilic substitution efficiency by activating the carbonyl group .
Physicochemical and Stability Properties
Property Chloromethyl (1,3-dioxan-5-yl) Carbonate Chloromethyl Isopropyl Carbonate QCA
Molecular Weight ~178.5 (estimated) 152.58 394.4 (estimated)
Solubility Likely polar aprotic solvents Soluble in DMF, dichloromethane Lipophilic (ROS-responsive)
Stability Hydrolytically sensitive Stable under anhydrous conditions Degrades under high ROS
Applications Pharmaceutical intermediates Antiviral drug synthesis Targeted drug delivery

Notes:

  • The 1,3-dioxane ring in the target compound may confer enhanced rigidity and stability compared to linear carbonates like chloromethyl isopropyl carbonate .
  • Hydrolytic instability of chloromethyl groups necessitates careful handling and storage under inert conditions .
Industrial and Biomedical Relevance
  • Pharmaceutical Intermediates: Chloromethyl carbonates are pivotal in synthesizing nucleoside analogs (e.g., Tenofovir) and prodrugs requiring controlled release .
  • Green Chemistry : Recent advancements emphasize solvent-free or low-toxicity protocols (e.g., PEG-200) to minimize environmental impact .

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